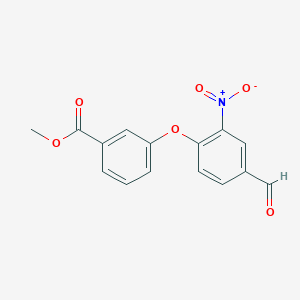

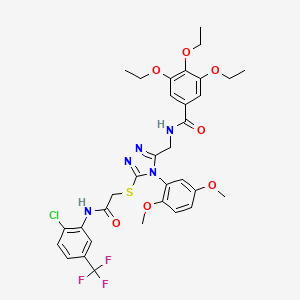

![molecular formula C17H18ClN5O3 B2704915 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-chlorophenoxy)acetamide CAS No. 899751-82-7](/img/structure/B2704915.png)

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-chlorophenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

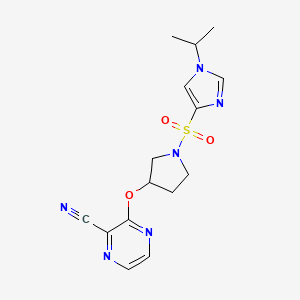

“N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-chlorophenoxy)acetamide” is a compound that belongs to the class of organic compounds known as pyrazolo[3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring fused to a pyrimidine ring . The molecular weight is 135.1267 .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, when 5-acetyl-4-aminopyrimidines are heated under reflux with MeONa in BuOH and acylated with carboxylic anhydrides or acid chlorides, they are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Applications De Recherche Scientifique

Antitumor Activity

Pyrazolo[3,4-d]pyrimidine derivatives have shown promising antitumor activity in vitro. For instance, a study by El-Morsy et al. (2017) synthesized a series of these derivatives and evaluated their antitumor activity against the human breast adenocarcinoma cell line MCF7. Among these derivatives, specific compounds demonstrated mild to moderate activity, highlighting their potential as antitumor agents [El-Morsy, El-Sayed, & Abulkhair, 2017].

Adenosine Receptor Affinity

Research has shown that pyrazolo[3,4-d]pyrimidines exhibit affinity towards A1 adenosine receptors, suggesting their potential in modulating adenosine receptor-mediated physiological processes. Harden, Quinn, and Scammells (1991) synthesized analogues demonstrating significant activity in adenosine receptor affinity assays, pointing towards their utility in exploring receptor functions and developing receptor-targeted therapies [Harden, Quinn, & Scammells, 1991].

Cytotoxic Activity

Another study focused on attaching different aryloxy groups to the pyrimidine ring of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide, revealing compounds with appreciable cancer cell growth inhibition across multiple cancer cell lines. This research contributes to the ongoing search for new anticancer agents [Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020].

Inhibition of Histamine Release

Quintela et al. (2001) synthesized 1H-pyrazolo[3,4-d]pyrimidines and investigated their effects on histamine release from rat peritoneal mast cells. Several compounds produced significant inhibition, offering insights into new therapeutic strategies for conditions involving mast cell activation [Quintela, Peinador, Moreira, Alfonso, Botana, & Riguera, 2001].

Inhibition of c-Src Phosphorylation

The synthesis of new pyrazolo[3,4-d]pyrimidine derivatives has been reported for their biological properties as inhibitors of isolated Src and cell line proliferation. These compounds act as antiproliferative and proapoptotic agents, highlighting the potential for the development of new cancer therapies by targeting the Src family kinases [Carraro, Naldini, Pucci, Locatelli, Maga, Schenone, Bruno, Ranise, Bondavalli, Brullo, Fossa, Menozzi, Mosti, Modugno, Tintori, Manetti, & Botta, 2006].

Mécanisme D'action

While the specific mechanism of action for this compound is not mentioned in the retrieved sources, similar compounds have been reported to have various biological and pharmacological activities . For instance, some pyrazolopyrimidine derivatives have shown potential as antiviral, antimicrobial, antitumor agents, and more .

Orientations Futures

Propriétés

IUPAC Name |

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(4-chlorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN5O3/c1-17(2,3)23-15-13(8-20-23)16(25)22(10-19-15)21-14(24)9-26-12-6-4-11(18)5-7-12/h4-8,10H,9H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZUQFIBOIGBGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)COC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

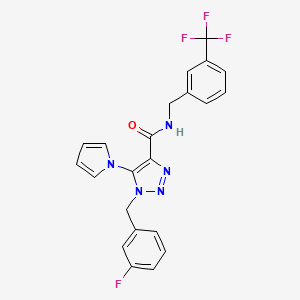

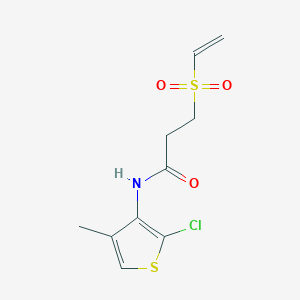

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2704832.png)

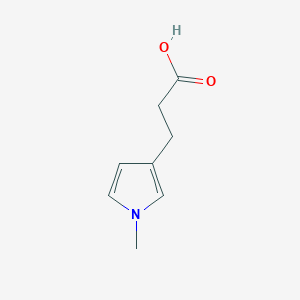

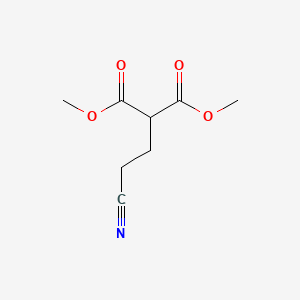

![N-[(3,5-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide](/img/structure/B2704838.png)

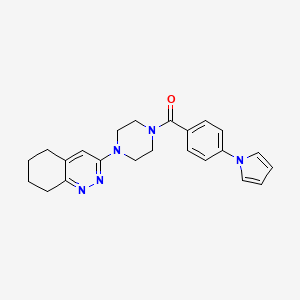

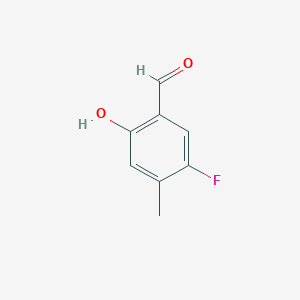

![2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2704849.png)

![2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2704851.png)

![7-Chlorobenzo[d][1,3]dioxol-5-amine](/img/structure/B2704852.png)